molecular formula C8H5ClFNO B6354553 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene CAS No. 67098-97-9

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

Cat. No.: B6354553
CAS No.: 67098-97-9
M. Wt: 185.58 g/mol
InChI Key: CWTOOULKXVNDCB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C8H5ClFN This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and an isocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of zinc chloride as a catalyst in the halogenation step can enhance the reaction efficiency .

Chemical Reactions Analysis

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of new drugs .

Comparison with Similar Compounds

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene can be compared with other similar compounds such as:

    1-(Chloromethyl)-4-fluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.

    1-(Chloromethyl)-2-isocyanatobenzene: Has a different substitution pattern, affecting its reactivity and applications.

    4-Fluoro-2-isocyanatobenzene:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(chloromethyl)-4-fluoro-2-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTOOULKXVNDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986124
Record name 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67098-97-9
Record name 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67098-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067098979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-fluoro-2-isocyanatobenzene
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